2'-Methyl-[2,4'-bithiazole]-4-carboxylic Acid
Description
Properties
Molecular Formula |
C8H6N2O2S2 |
|---|---|
Molecular Weight |
226.3 g/mol |
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S2/c1-4-9-5(2-13-4)7-10-6(3-14-7)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
LLDGWHFDLMKSGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid typically involves the formation of the bithiazole ring system followed by the introduction of the methyl and carboxylic acid groups. One common method involves the cyclization of appropriate thioamide precursors under acidic conditions, followed by methylation and carboxylation reactions.
Industrial Production Methods: Industrial production of 2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole rings.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the bithiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted bithiazole derivatives.
Scientific Research Applications
2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design and development.
Mechanism of Action
The mechanism of action of 2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid involves its interaction with molecular targets through its bithiazole core. This interaction can modulate various biochemical pathways, depending on the specific application. For instance, in coordination chemistry, it can form stable complexes with metal ions, influencing their reactivity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2'-methyl-[2,4'-bithiazole]-4-carboxylic acid with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogues
4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic Acid
- Structure : A benzothiazine derivative with a methyl group at position 4 and a carboxylic acid at position 3.
- Synthesis : Prepared via alkaline hydrolysis of methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate, yielding high-purity crystalline products (mp 210–212°C) .
- Biological Activity: Exhibits moderate anti-inflammatory activity and significant analgesic effects comparable to diclofenac and lornoxicam in rodent models .
- Key Differences : The benzothiazine core lacks the conjugated thiazole rings of bithiazoles, reducing rigidity and altering electronic properties.
4'-Methyl-[1,1'-biphenyl]-4-carboxylic Acid
- Structure : A biphenyl system with a methyl group at the 4' position and a carboxylic acid at the 4 position.
- Synthesis : Synthesized via palladium-catalyzed cross-coupling of 4-chlorobenzoic acid and 4-methylphenylboronic acid (90% yield) .
- Applications : Used as a ligand in cross-coupling reactions and as an intermediate in antihypertensive drug synthesis .
- Key Differences : The biphenyl structure lacks heteroatoms, resulting in lower polarity and distinct pharmacokinetic profiles compared to bithiazoles.
Thiazolidine-4-carboxylic Acid Derivatives
- Structure : Thiazolidine ring with substitutions at positions 2 and 4.
- Key Differences : The saturated thiazolidine ring reduces aromaticity, impacting binding affinity compared to aromatic bithiazoles.
Physicochemical and Spectroscopic Comparison
*Hypothetical data inferred from structural analogs.
Biological Activity
2'-Methyl-[2,4'-bithiazole]-4-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, antioxidant effects, and possible mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound features a bithiazole structure with a carboxylic acid functional group, which is known to influence its biological properties. The methyl substitution at the 2' position enhances its lipophilicity and may affect its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of bithiazole compounds exhibit significant antimicrobial activity. For instance, a study on various thiazole derivatives indicated that certain compounds showed minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus spp. and Enterococcus faecalis, suggesting strong antibacterial properties .
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| 2'-Methyl-[2,4'-bithiazole]-4-carboxylic acid | 1.95-15.62 | 3.91-62.5 | Antibacterial against Gram-positive bacteria |
Antioxidant Activity
The antioxidant potential of 2'-Methyl-[2,4'-bithiazole]-4-carboxylic acid has been evaluated using various assays. One study reported an IC50 value of 18.17 µg/mL in DPPH free radical scavenging assays, indicating moderate antioxidant activity . The presence of hydroxyl groups in the structure may contribute to this activity by donating protons to free radicals.
| Compound | IC50 (µg/mL) | Assay Type |
|---|---|---|
| 2'-Methyl-[2,4'-bithiazole]-4-carboxylic acid | 18.17 | DPPH Free Radical Scavenging |
Enzyme Inhibition
In silico studies have suggested that the compound could act as a tyrosinase inhibitor, which is relevant for skin whitening and anti-aging applications. The binding affinity was reported to be -8.4 Kcal/mol, indicating a strong interaction with the enzyme .
| Compound | Binding Affinity (Kcal/mol) | Target Enzyme |
|---|---|---|
| 2'-Methyl-[2,4'-bithiazole]-4-carboxylic acid | -8.4 | Tyrosinase |
Case Studies
Several studies have highlighted the biological relevance of thiazole derivatives:
- Antimicrobial Efficacy : A series of thiazolidine-4-carboxylic acids were evaluated for their protective effects against hepatotoxicity in mice models, demonstrating that certain derivatives could significantly improve survival rates following acetaminophen-induced toxicity .
- Antioxidant Properties : A comparative study indicated that thiazolidine derivatives with specific substitutions exhibited potent antioxidant activities, supporting their potential use in therapeutic applications against oxidative stress-related diseases .
- Tyrosinase Inhibition : Molecular docking studies indicated that modifications on the bithiazole scaffold could enhance tyrosinase inhibition, making these compounds promising candidates for skin-related therapies .
Q & A
Q. What are the standard synthetic routes for preparing 2'-methyl-[2,4'-bithiazole]-4-carboxylic acid and its derivatives?
The synthesis typically involves coupling reactions using reagents like EDCI and HOBT to activate carboxyl groups, followed by condensation with amines or thiols. For example, tert-butoxycarbonyl (Boc)-protected intermediates are reacted with substituted benzaldehydes under reflux conditions, followed by deprotection with trifluoroacetic acid (TFA). Purification via silica gel chromatography with gradients of hexane/ethyl acetate is standard .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. Infrared (IR) spectroscopy identifies functional groups like carboxylic acids (stretching ~1700 cm⁻¹) and thiazole rings .
Q. How can researchers address solubility challenges during in vitro assays?
The compound’s carboxylic acid group allows salt formation (e.g., sodium or ammonium salts) to enhance aqueous solubility. Co-solvents like DMSO or ethanol (≤5% v/v) are compatible with biological assays. Storage under inert atmosphere (argon/nitrogen) prevents degradation .
Advanced Research Questions
Q. What strategies are used to analyze its DNA-binding interactions in biochemical studies?
Fluorescence quenching assays and proton NMR titrations are employed to study binding affinity with DNA or synthetic polymers like poly(dA-dT). Spectral perturbations in aromatic proton regions (e.g., upfield shifts) indicate intercalation or groove-binding modes .
Q. How should contradictory NMR data in structural elucidation be resolved?
Contradictions in splitting patterns or coupling constants may arise from dynamic effects (e.g., ring puckering in thiazoles). Use variable-temperature NMR or 2D techniques (COSY, NOESY) to distinguish conformational isomers. Computational modeling (DFT) can corroborate experimental data .
Q. What methodologies apply to structure-activity relationship (SAR) studies for HDAC inhibition?
Substituent variations at the 2'-methyl and 4-carboxylic acid positions are systematically tested. Biochemical assays (e.g., fluorometric HDAC activity kits) quantify inhibitory potency. Molecular docking using crystal structures of HDAC isoforms (e.g., HDAC6) rationalizes SAR trends .
Q. How are advanced purification challenges addressed for labile derivatives?
Reverse-phase HPLC with C18 columns and isocratic elution (e.g., water/methanol + 0.05% formic acid) resolves closely related analogs. Lyophilization preserves acid-sensitive derivatives. For air-sensitive intermediates, Schlenk line techniques prevent oxidation .
Q. What stability considerations are critical under physiological conditions?
The compound’s stability in buffer (pH 7.4) is assessed via LC-MS over 24–72 hours. Degradation products (e.g., decarboxylated thiazoles) are identified, and formulations with cyclodextrins or liposomes improve shelf life .
Q. How can computational tools predict its interactions with protein targets?
Molecular dynamics simulations (e.g., GROMACS) model binding to enzymes like 1-deoxy-D-xylulose-5-phosphate synthase. QSAR models trained on inhibitory data (IC₅₀ values) guide structural optimization .
Q. What synthetic modifications enhance metabolic stability in vivo?
Fluorination at the 4-phenyl position or replacing the carboxylic acid with bioisosteres (e.g., tetrazole) reduces Phase I metabolism. Deuterium labeling at methyl groups slows oxidative degradation, validated via microsomal stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
